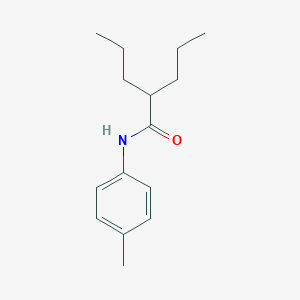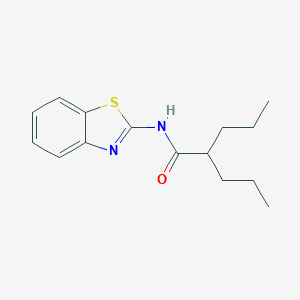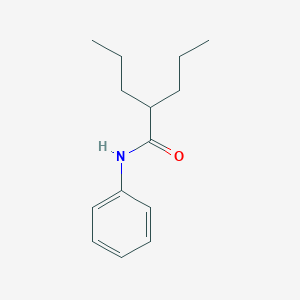
N-phenyl-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-2-propylpentanamide, also known as NPP, is a synthetic compound that belongs to the class of drugs known as stimulants. It is a derivative of cathinone and is structurally similar to amphetamines. NPP has been the subject of scientific research due to its potential use as a psychoactive drug and as a research chemical.
作用機序
N-phenyl-2-propylpentanamide acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased activity in the central nervous system, resulting in feelings of alertness, energy, and euphoria.
Biochemical and Physiological Effects:
N-phenyl-2-propylpentanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased activity in the central nervous system.
実験室実験の利点と制限
N-phenyl-2-propylpentanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of stimulants on the central nervous system. However, there are also limitations to its use. It is a controlled substance in many countries and can be difficult to obtain. Additionally, its effects on the brain can be difficult to study due to its potential for abuse.
将来の方向性
There are several future directions for research on N-phenyl-2-propylpentanamide. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, further research is needed to fully understand the mechanisms of action of N-phenyl-2-propylpentanamide and its effects on the central nervous system. This could lead to the development of new drugs that are more effective and have fewer side effects than current treatments.
合成法
N-phenyl-2-propylpentanamide can be synthesized using a variety of methods, including reductive amination and acylation reactions. One common method involves the reaction of 2-bromovalerophenone with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield N-phenyl-2-propylpentanamide.
科学的研究の応用
N-phenyl-2-propylpentanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to amphetamines, and has been used as a research chemical to investigate the mechanisms of action of these types of drugs.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
N-phenyl-2-propylpentanamide |
InChI |
InChI=1S/C14H21NO/c1-3-8-12(9-4-2)14(16)15-13-10-6-5-7-11-13/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,15,16) |
InChIキー |
ROHAROKRAREQAZ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1 |
正規SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)
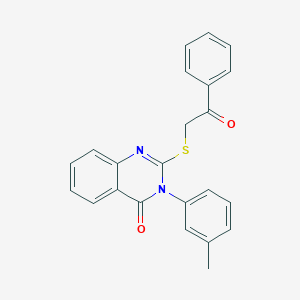
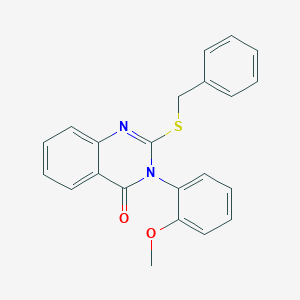
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
methylphosphonate](/img/structure/B290299.png)

